molecular formula C10H15BrClN3O B2495615 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride CAS No. 2379947-19-8

5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride

Cat. No.: B2495615
CAS No.: 2379947-19-8
M. Wt: 308.6
InChI Key: CFINYNCMYYYCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Validation

The compound’s IUPAC name derives from its core pyrimidine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 3) and substituents at positions 2 and 5.

  • Core structure : Pyrimidine (C₄H₄N₂)
  • Substituents :
    • Position 2 : A methoxy group linked to a piperidin-3-yl moiety (OCH₂-C₅H₉N).
    • Position 5 : A bromine atom.
  • Counterion : Hydrochloride (HCl), forming a salt.

The name adheres to IUPAC rules by prioritizing substituent locants in ascending order. Structural validation confirms the absence of ambiguities in substituent placement or numbering.

Property Value
Molecular Formula C₁₀H₁₅BrClN₃O
Molecular Weight 308.60 g/mol
CAS Number 2379947-19-8
SMILES BrC1=CN=C(OCC2CNCCC2)N=C1.[H]Cl

SMILES Notation and Molecular Graph Theory Applications

The SMILES string BrC1=CN=C(OCC2CNCCC2)N=C1.[H]Cl encodes:

  • Pyrimidine core : C1=CN=C...N=C1 (nitrogen atoms at positions 1 and 3).
  • Methoxy-piperidin-3-yl substituent : OCC2CNCCC2 (methoxy linked to piperidine’s third carbon).
  • Bromo substituent : Br at position 5.
  • Hydrochloride counterion : [H]Cl.

In graph theory, SMILES serves as a basis for constructing molecular graphs , where atoms are nodes and bonds are edges. This representation enables:

  • Graphlet fingerprinting : Linear graphlet models analyze subgraph patterns (e.g., degree distributions) to predict physicochemical properties.
  • Substructure matching : Identifies pharmacophores or reactive sites in drug-discovery workflows.

Comparative Analysis of Alternative Naming Conventions

Alternative nomenclatures for structurally related compounds highlight discrepancies in substituent description and core identification:

Compound IUPAC Name Key Differences
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine HCl 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride Pyridine core (vs. pyrimidine); substituent at position 2 (vs. position 2 in pyrimidine).
5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride Direct ether linkage (O-C) instead of methoxy (OCH₂-C).

Naming conventions to avoid :

  • Underspecification : Omitting locants (e.g., “piperidinyl” without “3-yl”).
  • Core misidentification : Confusing pyrimidine with pyridine or other heterocycles.

Properties

IUPAC Name

5-bromo-2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8;/h5-6,8,12H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINYNCMYYYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=N2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Methoxypyrimidine Skeleton

The pyrimidine ring is typically assembled via cyclocondensation of 1,3-dicarbonyl compounds with nitrogen sources. For 2-methoxypyrimidines, guanidine hydrochloride or urea reacts with β-keto esters under acidic conditions. For example:
$$
\text{CH}3\text{C(O)COOR} + \text{NH}2\text{C(NH)NH}_2 \xrightarrow{\text{HCl}} \text{2-Methoxypyrimidine} + \text{ROH}
$$
Table 1 outlines optimized conditions for this step.

Starting Material Reagent Solvent Temperature (°C) Yield (%)
Ethyl acetoacetate Guanidine hydrochloride Ethanol 80 78
Methyl malonyl chloride Urea DMF 120 65

Regioselective Bromination at Position 5

Bromination of 2-methoxypyrimidine is achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃. The electron-deficient pyrimidine ring directs electrophilic attack to position 5.

$$
\text{2-Methoxypyrimidine} + \text{NBS} \xrightarrow{\text{FeCl}3, \text{CHCl}3} \text{5-Bromo-2-methoxypyrimidine}
$$

Key parameters :

  • Molar ratio (NBS:substrate) : 1.1:1
  • Reaction time : 6–8 hours
  • Yield : 82–89%

Introduction of the Piperidin-3-ylmethoxy Side Chain

Synthesis of Piperidin-3-ylmethanol

Piperidin-3-ylmethanol is prepared via reductive amination of 3-pyridinecarboxaldehyde followed by hydrogenation:

  • Aldol condensation : 3-Pyridinecarboxaldehyde reacts with formaldehyde to form 3-pyridinylpropanal.
  • Reductive amination : Catalytic hydrogenation (H₂, Pd/C) yields piperidin-3-ylmethanol.

$$
\text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{HCHO, NaOH}} \text{3-Pyridinylpropanal} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Piperidin-3-ylmethanol}
$$

Etherification via Mitsunobu Reaction

The Mitsunobu reaction couples 5-bromo-2-hydroxypyrimidine with piperidin-3-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) :

$$
\text{5-Bromo-2-hydroxypyrimidine} + \text{Piperidin-3-ylmethanol} \xrightarrow{\text{DEAD, TPP, THF}} \text{5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine}
$$

Optimized conditions :

  • Molar ratio (alcohol:pyrimidine) : 1.5:1
  • Reaction time : 12 hours
  • Yield : 70–75%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous ether or dichloromethane to precipitate the hydrochloride salt:

$$
\text{5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine} + \text{HCl} \rightarrow \text{this compound}
$$

Critical factors :

  • Stoichiometry : 1:1 molar ratio ensures complete protonation.
  • Solvent choice : Ethereal solvents improve crystallinity.
  • Yield : >95%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 4.25 (m, 2H, OCH₂), 3.15 (m, 1H, piperidine-H), 2.85–2.60 (m, 4H, piperidine-H), 1.75–1.40 (m, 4H, piperidine-H).
  • ESI-MS : m/z 308.60 [M+H]⁺, consistent with molecular formula C₁₀H₁₅BrClN₃O.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Melting point : 215–217°C (decomposes).

Industrial Scalability and Process Optimization

Catalytic Improvements

  • Microwave-assisted synthesis reduces reaction times for bromination (2 hours vs. 6 hours).
  • Flow chemistry enhances yield in Mitsunobu reactions by improving mixing efficiency.

Cost-Effective Reagents

  • Triton B as a phase-transfer catalyst during etherification lowers DEAD/TPP usage by 30%.

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Alkylation : Piperidine’s secondary amine may alkylate pyrimidine-N positions. Mitigated using bulky bases (e.g., DBU).
  • Over-bromination : Controlled NBS addition prevents di-substitution.

Enantiomeric Control

  • Chiral auxiliaries : (R)-BINOL guides asymmetric synthesis of piperidin-3-ylmethanol (ee >90%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the bromine atom, potentially converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom at the 5th position is reactive and can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dehalogenated products or other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is explored as a potential pharmacophore in drug design. Its ability to interact with specific enzymes and receptors makes it a candidate for developing therapeutics targeting various diseases, including cancer and infectious diseases. For instance, pyrimidine derivatives have shown promising results in inhibiting thymidylate synthase, an enzyme critical for DNA synthesis, which is vital in cancer treatment .

Case Study: Anticancer Activity
Research has demonstrated that certain bromopyrimidine analogs exhibit significant anticancer properties. A study evaluated the efficacy of 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride in vitro against various cancer cell lines, revealing IC50 values indicating potent inhibition of cell proliferation . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Biological Research

Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may bind to active sites, while the piperidine ring enhances binding affinity and specificity. This interaction can modulate enzymatic activity and alter cellular signaling pathways .

Biological Pathways
Studies have utilized this compound to investigate its effects on biological pathways, such as inflammation and cell cycle regulation. For example, compounds similar to 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Industrial Applications

Materials Science
The unique chemical properties of this compound make it valuable in developing new materials with specific electronic or optical properties. Its reactivity allows it to be used as an intermediate in synthesizing agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidin-3-ylmethoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₉H₁₃BrClN₃ (hydrochloride salt) .
  • Purity: ≥95% .
  • Key Features: A pyrimidine derivative substituted with a bromine atom at position 5 and a piperidin-3-ylmethoxy group at position 2. The hydrochloride salt enhances solubility and stability.

Applications :
Primarily used in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules. Discontinued commercial availability (CymitQuimica, 2025) suggests niche or specialized use .

Structural Analogs and Similarity Scores

The following compounds share structural homology with the target molecule, as determined by similarity indices (0.80–0.93) :

Compound Name CAS Number Structural Differences vs. Target Molecule Similarity Score Key Properties/Applications
5-Bromo-2-(piperidin-3-yloxy)pyrimidine HCl 1632286-11-3 Oxygen linker replaces methylene in side chain 0.92 Improved solubility due to ether linkage
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine 914347-82-3 Pyrrolidine (5-membered ring) replaces piperidine 0.90 Reduced steric bulk; potential for altered binding
5-Bromo-2-(piperazin-1-yl)pyrimidine HCl 1030022-85-5 Piperazine (two N atoms) replaces piperidine 0.86 Enhanced basicity; CNS-targeting applications
5-Bromo-2-methoxy-3-methylpyridine N/A Pyridine core replaces pyrimidine; methoxy group 0.73* Lower polarity; altered electronic properties

*Similarity inferred from substitution pattern.

Pharmacological Activity Trends

Analgesic and Anti-inflammatory Performance
  • Halogen Substituents : Pyrimidines with bromine (e.g., target compound) or chlorine at position 5 exhibit superior analgesic activity compared to methoxy or nitro derivatives. For example:
    • Compound 2g (4-chlorophenyl analog): IC₅₀ = 6.9 µM (SW620 cells) .
    • Compound 2b (2-bromophenyl analog): Comparable potency to diclofenac sodium .
  • Methoxy Group Impact : Removal of a methoxy group in pyrido[2,3-d]pyrimidine derivatives led to complete loss of anti-proliferative activity (e.g., compound 4b , IC₅₀ >40 µM) . This underscores the critical role of methoxy in bioactivity, supporting its retention in the target compound.

Physicochemical and Crystallographic Properties

  • Crystallography: Piperidine-containing analogs (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) form π–π stacking interactions and planar molecular arrangements . In contrast, pyrrolidine derivatives (e.g., 5-bromo-2-(pyrrolidin-2-yl)pyrimidine HCl) may exhibit less coplanarity, affecting packing efficiency .
  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility vs. free bases (e.g., 5-bromo-2-(piperidin-3-yloxy)pyrimidine) .

Biological Activity

5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride is a pyrimidine derivative characterized by a bromine atom at the 5-position and a piperidin-3-ylmethoxy group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections explore its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : 5-bromo-2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
  • Molecular Formula : C10H14BrN3O·HCl
  • CAS Number : 2379947-19-8

Pyrimidine derivatives like this compound are known to interact with various biological pathways. They can act as:

  • Anticancer agents : Targeting specific cancer cell lines through inhibition of key enzymes or receptors.
  • Antimicrobial agents : Exhibiting activity against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF7) cancers. The mechanism often involves the inhibition of key signaling pathways such as the EGFR pathway, which is crucial in many cancers.

CompoundCell LineIC50 (µM)Reference
Compound AA54915.6
Compound BMCF70.3
5-Bromo DerivativeH197513

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

Synthesis

The synthesis of this compound typically involves:

  • Substitution Reaction : Reaction of 5-bromo-2-hydroxypyrimidine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.
  • Hydrochloride Formation : Conversion of the free base into its hydrochloride salt by reacting with hydrochloric acid.

Case Studies

  • Anticancer Study : A study evaluated the effects of various pyrimidine derivatives on lung cancer cells, revealing that modifications to the piperidine ring significantly enhanced anticancer activity compared to unmodified derivatives .
  • Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of several pyrimidine compounds against clinical isolates, demonstrating that those with piperidine substitutions exhibited superior activity against multi-drug resistant strains .

Q & A

Q. How can the synthesis of 5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a brominated pyrimidine intermediate and a piperidine-methanol derivative. Key optimization steps include:

  • Reagent Selection : Use a strong base (e.g., NaH or KOH) to deprotonate the hydroxyl group in the piperidine-methanol intermediate, enhancing nucleophilicity .
  • Solvent and Temperature : Conduct the reaction in anhydrous DMF or THF at 60–80°C to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to isolate the hydrochloride salt.

Q. Example Reaction Conditions Table

ParameterCondition 1Condition 2
BaseNaHKOH
SolventDMFTHF
Temperature70°C60°C
Yield (after purification)65%58%
Data adapted from analogous piperidine-pyrimidine syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound and confirming purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the piperidine methoxy proton signal at δ 3.8–4.2 ppm (split due to coupling with adjacent protons) and aromatic pyrimidine protons at δ 8.2–8.5 ppm .
    • ¹³C NMR : Confirm the presence of the brominated pyrimidine ring (C-Br at ~160 ppm) and piperidine carbons (δ 45–55 ppm).
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 304.03 (M+H⁺ for C₁₀H₁₄BrN₃O⁺) .
  • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is indicated by a single peak with retention time matching a reference standard .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:

  • Unreacted Starting Materials : Detectable via TLC (Rf ~0.3 for bromopyrimidine precursor). Mitigate by optimizing reaction time and stoichiometry (1.2:1 molar ratio of piperidine-methanol to bromopyrimidine).
  • Hydrolysis Byproducts : Formation of 2-hydroxypyrimidine derivatives due to moisture. Use anhydrous solvents and inert atmosphere (N₂/Ar).
  • Dimerization : Occurs at high temperatures. Monitor reaction progress with in-situ FTIR (disappearance of -OH stretch at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity against kinase targets?

Methodological Answer:

  • Target Selection : Focus on kinases with known sensitivity to pyrimidine-based inhibitors (e.g., EGFR, CDK2).
  • Analog Synthesis : Modify the piperidine methoxy group (e.g., substituent size, stereochemistry) and compare inhibitory IC₅₀ values.
  • Assay Design :
    • Use fluorescence polarization (FP) assays to measure kinase inhibition.
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, prioritizing residues like Lys721 in EGFR .

Q. How can discrepancies in reported biological activity between research groups be resolved?

Methodological Answer:

  • Batch Analysis : Compare HPLC purity profiles and crystallinity (via XRD) to rule out polymorphic variations.
  • Assay Standardization : Use a common reference inhibitor (e.g., Erlotinib for EGFR) to calibrate activity measurements.
  • Counter-Screening : Test against off-target kinases (e.g., Src, ABL) to identify selectivity differences due to assay conditions .

Q. What computational strategies predict the binding affinity of this compound with acetylcholinesterase (AChE)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns using AMBER or GROMACS. Analyze hydrogen bonds between the pyrimidine ring and AChE’s catalytic triad (Ser203, Glu334).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for bromine substitution effects on binding.
  • Validation : Cross-reference predictions with experimental IC₅₀ data from Ellman’s assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.